N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a methoxyquinoxaline core, and a methylbenzenesulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the methoxyquinoxaline core, and the sulfonamide group. One common method involves the use of Pd-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl, and cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the quinoxaline core.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield corresponding quinones, while reduction of the quinoxaline core can produce dihydroquinoxalines.
Scientific Research Applications
N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The benzodioxole moiety plays a crucial role in binding to the active sites of target enzymes, while the quinoxaline core enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: This compound has shown potential in inhibiting mitochondrial function in tumor cells under glucose starvation.
Uniqueness
N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a benzodioxole moiety, a methoxyquinoxaline core, and a sulfonamide group. This unique structure provides a versatile platform for various chemical modifications and enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C23H20N4O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H20N4O5S/c1-14-3-7-17(8-4-14)33(28,29)27-23-22(24-15-5-10-20-21(11-15)32-13-31-20)26-19-12-16(30-2)6-9-18(19)25-23/h3-12H,13H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
LGLONHRIUIZVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)OC)N=C2NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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